Product packaging for Stenbolone(Cat. No.:CAS No. 5197-58-0)

Stenbolone

Cat. No.: B1681136
CAS No.: 5197-58-0
M. Wt: 302.5 g/mol
InChI Key: GYBGISLVORKLBN-YNZDMMAESA-N

Description

Contextualization of Anabolic Androgenic Steroids in Contemporary Research

Anabolic-androgenic steroids (AAS) represent a significant class of synthetic molecules derived from testosterone (B1683101), the primary male sex hormone. Initially developed for therapeutic purposes, such as treating hormone deficiencies and muscle-wasting conditions, AAS have also been extensively studied for their effects on muscle growth and physical performance. dovepress.comtandfonline.com Contemporary research on AAS encompasses a wide array of topics, including their molecular mechanisms of action, metabolism, detection methods in biological matrices, and potential long-term physiological effects. dovepress.commdpi.comous-research.no While the therapeutic applications of AAS continue to be investigated, a substantial portion of current research is also driven by the need to identify and understand the properties of novel synthetic androgens that may appear outside of regulated pharmaceutical channels. wada-ama.orgwada-ama.org This includes efforts to characterize their chemical structures, metabolic pathways, and potential for misuse in athletic and non-athletic populations. tandfonline.comwada-ama.org

Historical Trajectories of Synthetic Androgen Investigations

The history of synthetic androgen research is closely linked to the isolation and characterization of testosterone in the 1930s. paulogentil.comnih.govendocrine-abstracts.org Following this discovery, chemists rapidly began developing numerous synthetic variations of the testosterone molecule. paulogentil.com By the mid-20th century, hundreds of different AAS had been described. paulogentil.com Early investigations focused on modifying the testosterone structure to enhance its anabolic effects while minimizing its androgenic properties. researchgate.net This led to the synthesis of a diverse range of compounds with varying chemical structures and pharmacological profiles. The period from the 1950s to the 1970s saw a significant amount of research into synthetic androgens, driven by both potential medical applications and, increasingly, interest in their effects on muscle mass and strength. paulogentil.comkarger.com While many of these synthesized compounds were outlined in pharmaceutical patent literature, only a small fraction were ever commercially marketed. karger.com

Stenbolone's Position within Anabolic Androgenic Steroid Research

Research concerning this compound and its acetate (B1210297) ester has primarily focused on its characterization as a synthetic androgen and the study of its metabolic fate. Investigations into the metabolism of this compound acetate in humans, for instance, have identified several urinary metabolites resulting from processes such as oxidation of the 17β-hydroxyl group, reduction of the A-ring δ-1 double bond and/or the 3-keto function, and hydroxylation at the C16 position. nih.govepa.gov Studies have shown that this compound, the parent compound, can be detected in urine for a significant period after administration of its acetate ester. nih.govepa.gov

This compound's structural relationship to other synthetic androgens, such as drostanolone (B1670957) (2-methyl-DHT) and 1-testosterone (δ1-DHT), places it within the broader context of DHT-derived AAS research. wikipedia.orgwikipedia.org Furthermore, research into methylated derivatives, such as methylthis compound (B1215765) (17α-methylthis compound), highlights the ongoing investigation into structural modifications and their impact on metabolic pathways and detection in doping control. wada-ama.orgresearchgate.netnih.govresearchgate.net Studies characterizing the metabolites of this compound and its derivatives are crucial for developing effective methods for their identification in biological samples, particularly in the context of anti-doping efforts. wada-ama.orgnih.govepa.gov

Detailed research findings on the metabolism of this compound acetate in humans indicate the presence of several metabolites in urine. A study involving oral administration of this compound acetate to a male volunteer identified nine metabolites, primarily as glucuronic or sulfuric acid conjugates. nih.govepa.gov this compound itself was detected, along with compounds resulting from various metabolic transformations. nih.govepa.gov The metabolic pathways observed for this compound acetate showed similarities to those of other δ-1-3-keto anabolic steroids like methenolone (B1676379) acetate. nih.govepa.gov

Here is a summary of some identified metabolites of this compound acetate:

MetaboliteConjugation Type (observed)
This compoundGlucuronic acid
3α-hydroxy-2-methyl-5α-androst-1-en-17-oneGlucuronic acid
3α-hydroxy-2ξ-methyl-5α-androstan-17-oneGlucuronic acid
3 isomers of 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-oneGlucuronic acid
16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dioneGlucuronic acid, Sulfate (B86663)
16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dioneGlucuronic acid, Sulfate
16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-oneGlucuronic acid

Note: This table is based on findings from a study on the metabolism of this compound acetate. nih.govepa.gov

Research into metabolites like 18-hydroxylated derivatives of this compound further contributes to the understanding of its biotransformation and the development of detection methods. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1681136 Stenbolone CAS No. 5197-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBGISLVORKLBN-YNZDMMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199935
Record name Stenbolone
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5197-58-0
Record name Stenbolone
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Record name Stenbolone [INN]
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Record name Stenbolone
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Record name Stenbolone
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Record name Stenbolone
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Record name STENBOLONE
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Molecular Mechanisms of Action of Stenbolone

Androgen Receptor Binding Dynamics and Affinity

Anabolic steroids, including those structurally related to stenbolone, bind to androgen receptors located in various tissues such as muscle, bone, and reproductive systems. wikipedia.orgnipne.ro The binding of an androgen to the AR causes a conformational change in the receptor. wikipedia.orge-century.us This conformational change is crucial for the subsequent steps in the signaling pathway. The affinity of different anabolic steroids for the AR can vary, and this difference can influence their potency and effects. researchgate.netnipne.roresearchgate.net While specific binding affinity data for this compound were not extensively detailed in the search results, related compounds like methylthis compound (B1215765) are known to bind to androgen receptors, promoting protein synthesis and muscle hypertrophy. Studies on other synthetic anabolic steroids have shown that they are able to bind to the human androgen receptor ligand-binding domain (hARLBD). nipne.ro The binding cavity of the hARLBD is highly hydrophobic, which is consistent with the chemical nature of these steroids. nipne.ro

Intracellular Signal Transduction Pathway Modulation

Upon binding to an androgen, the AR complex undergoes significant changes that modulate intracellular signaling pathways. wikipedia.orgwikipedia.org

Androgen Receptor Translocation to the Cell Nucleus

In the absence of a ligand, the AR is typically found in the cytoplasm, bound to heat shock proteins (HSPs) and other chaperone proteins that maintain its stability. wikipedia.orgkjsm.orgnih.gov Upon androgen binding, the AR dissociates from these HSPs. wikipedia.orge-century.usnih.gov This dissociation is a critical step that exposes the nuclear localization sequence on the AR, allowing it to translocate from the cytoplasm into the cell nucleus. wikipedia.orgkjsm.orginnoprot.com Nuclear translocation of the AR is an active transport process, necessary due to the receptor's size. e-century.us Once in the nucleus, the AR can then exert its effects on gene expression. wikipedia.orgkjsm.org

Activation of Cellular Signaling Cascades (e.g., mTOR, Akt, NF-κB)

Beyond the classical genomic pathway involving direct DNA binding, androgens and AAS can also influence various intracellular signaling cascades. While direct research specifically on this compound's modulation of these pathways was limited in the search results, studies on other AAS provide insights into potential mechanisms.

The PI3K/Akt/mTOR pathway is a key signaling cascade involved in cell growth, proliferation, and protein synthesis. musechem.comresearchgate.netnih.gov Androgens have been shown to activate the PI3K/Akt pathway in certain cell types, which can lead to increased phosphorylation and nuclear translocation of Akt. nih.gov Activation of Akt can subsequently influence the mTOR pathway, a central regulator of protein synthesis and muscle mass maintenance. nih.govlongdom.org While the precise interaction of this compound with this pathway requires specific investigation, the known effects of other AAS suggest a potential for modulation.

The NF-κB pathway is involved in various cellular processes, including inflammation, immune responses, and cell survival. researchgate.netmdpi.comnih.gov Some studies on other anabolic steroids have indicated that they can activate the NF-κB pathway. researchgate.netmdpi.com This activation may occur independently of oxidative stress and could play a role in counteracting pro-apoptotic effects in certain cells. researchgate.net The influence of this compound on the NF-κB pathway would require specific research.

Regulation of Gene Expression and Protein Synthesis

A primary mechanism by which anabolic-androgenic steroids like this compound exert their effects is by regulating gene expression, leading to enhanced protein synthesis. researchgate.netkjsm.org

Transcriptional and Translational Enhancements

In the nucleus, the translocated AR homodimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. wikipedia.orgkjsm.org This binding modulates the transcription of these genes, either activating or repressing their expression. wikipedia.orgkjsm.org Activation of AR-mediated gene transcription leads to an increase in messenger RNA (mRNA) production. researchgate.netkjsm.org Subsequently, this increased mRNA is translated into proteins, resulting in enhanced protein synthesis, particularly in muscle tissue. researchgate.netwikipedia.orgkjsm.org This process contributes to increased muscle growth and lean body mass observed with AAS use. wikipedia.orgwikipedia.org Some research also suggests that anabolic hormones can increase the efficiency of mRNA translation. google.com

Myogenic Regulatory Factor Expression

Anabolic steroids can influence cellular differentiation, favoring the development of muscle cells. wikipedia.org While direct evidence for this compound's effect on specific myogenic regulatory factors (MRFs) was not found, anabolic steroids are known to induce hypertrophy of muscle fibers and increase the number of muscle progenitor cells (satellite cells), promoting their differentiation into muscle tissue. nih.gov This process involves the regulation of genes critical for muscle development and metabolism. Studies on muscle biopsies from AAS users have shown increased expression of markers associated with developing myotubes and newly formed myonuclei, supporting the hypothesis that AAS trigger both hypertrophy and potentially hyperplasia. endocrine.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound234454 nih.govwikidata.org
This compound acetate (B1210297)10315500 wikipedia.orgwikidata.org
Methylthis compound252380 wikipedia.org
Testosterone (B1683101)5186 nih.gov
Dihydrotestosterone (B1667394) (DHT)10626 nih.govwikipedia.org
Drostanolone (B1670957)124166 wikipedia.org
Methenolone (B1676379) acetate9453 nih.gov
Nandrolone6382 mdpi.comnih.gov
Stanozolol (B1681124)5937 nipne.roresearchgate.net
Boldenone (B1667361)9364 mdpi.comnih.gov
Oxandrolone5881 nipne.rowikipedia.org
Methandrostenolone6313 nipne.ro
Methyltrienolone (R1881)119075 researchgate.net

Data Table: Androgen Receptor Binding Affinity (Example based on related compounds)

Influence on Cellular Differentiation and Myogenesis

Myogenesis is the process of muscle tissue formation, involving the differentiation of precursor cells into mature muscle fibers. Anabolic-androgenic steroids can influence this process. wikipedia.org

Satellite Cell Activation and Myonuclear Accretion

Satellite cells are adult muscle stem cells located between the basal lamina and the muscle fiber membrane. nih.govphysoc.org They are crucial for postnatal muscle growth, hypertrophy, and regeneration. nih.gov In mature muscle, most satellite cells are quiescent but can be activated by stimuli such as injury or increased workload. nih.govresearchgate.net Upon activation, satellite cells proliferate and their progeny can either differentiate and fuse to form new muscle fibers or fuse with existing fibers, contributing their nuclei (myonuclear accretion). nih.govphysoc.orgresearchgate.net Myonuclear accretion is considered a mechanism by which muscle fibers can support increased size and protein synthesis. physoc.orgnih.gov Research suggests that testosterone, a related androgen, enhances the proliferation of satellite cells, leading to myonuclear accretion, which is a key mechanism for its myotrophic effects. physoc.org While specific studies on this compound's direct effects on satellite cell activation and myonuclear accretion are limited in the provided search results, the general mechanism of AAS binding to the AR and influencing muscle development pathways suggests a potential influence on these processes, similar to other androgens. wikipedia.org

Adipogenic Differentiation Inhibition

Adipogenesis is the process by which precursor cells differentiate into adipocytes (fat cells). Androgens, including testosterone and dihydrotestosterone (DHT), have been shown to inhibit the differentiation of mesenchymal multipotent cells into the adipogenic lineage. researchgate.net This occurs through an androgen receptor-mediated pathway, potentially involving the facilitation of androgen receptor association with beta-catenin and activation of T-cell factor 4. researchgate.net By favoring differentiation into muscle cells over fat-storage cells, AAS can influence body composition. wikipedia.org While specific data on this compound's effect on adipogenic differentiation inhibition is not detailed in the search results, its classification as an AAS and derivative of DHT suggests it may share this property with other androgens. wikipedia.orgwikipedia.orgresearchgate.net

Steroidogenic Enzyme Interactions

Steroidogenic enzymes play a critical role in the metabolism and activity of steroid hormones. Interactions between AAS and these enzymes can influence their potency and potential side effects.

5-Alpha-Reductase Activity Modulation

The enzyme 5-alpha-reductase (5α-reductase) converts testosterone into the more potent androgen, dihydrotestosterone (DHT), in certain tissues like the skin, hair follicles, and prostate gland. webmd.comendocrine.org There are two main isoforms of this enzyme, type 1 and type 2. drugs.comresearchgate.net this compound is a derivative of DHT, meaning it already possesses the 5α-reduced structure. wikipedia.orgwikipedia.orgiiab.me This structural characteristic implies that this compound is likely not a substrate for the 5α-reductase enzyme and therefore is not converted to a more potent form in tissues where this enzyme is active. wikipedia.org This is similar to other 5α-reduced AAS like oxandrolone. wikipedia.org

Aromatase Enzyme Interaction and Estrogenic Effects

Aromatase is an enzyme that converts androgens (like testosterone) into estrogens. mantacares.comoncolink.org This conversion is a significant factor in the estrogenic effects associated with some AAS, such as gynecomastia. wikipedia.org this compound, being a 5α-reduced steroid, is generally considered not to be a substrate for the aromatase enzyme. wikipedia.org This structural feature prevents its conversion into estrogenic metabolites. wikipedia.org Therefore, this compound is not expected to cause estrogenic effects mediated by aromatase activity. This property is shared with other 5α-reduced DHT derivatives like oxandrolone. wikipedia.org

Pharmacokinetics and Biotransformation Pathways of Stenbolone

Human In Vivo Metabolism Studies

Human studies have identified several urinary metabolites of stenbolone, providing insight into its metabolic fate. nih.govepa.gov The parent compound, this compound, has been detected in urine for an extended period after administration. nih.govepa.gov

Identification and Characterization of Urinary Metabolites

Following oral administration of this compound acetate (B1210297) to a male volunteer, nine metabolites were detected in urine. nih.govepa.gov These metabolites were found predominantly as glucuronic or sulfuric acid conjugates. nih.govepa.gov Unconjugated steroids were not detected. nih.govepa.gov

Identified urinary metabolites include:

this compound (the parent compound) nih.govepa.gov

3α-hydroxy-2-methyl-5α-androst-1-en-17-one nih.govepa.gov

3α-hydroxy-2ξ-methyl-5α-androstan-17-one nih.govepa.gov

Three isomers of 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one nih.govepa.gov

16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione nih.govepa.gov

16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione nih.govepa.gov

16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-one nih.govepa.gov

18-hydroxylated metabolites have also been identified. nih.gov

The identification of these metabolites was based on techniques such as gas chromatography/mass spectrometry (GC/MS) of their derivatives, including TMS ether, TMS enol-TMS ether, MO-TMS, and d9-TMS ether derivatives, and by comparison with reference and structurally related steroids. nih.govepa.gov

Metabolite NameConjugation Type (observed in urine)
This compoundGlucuronic acid
3α-hydroxy-2-methyl-5α-androst-1-en-17-oneGlucuronic acid
3α-hydroxy-2ξ-methyl-5α-androstan-17-oneGlucuronic acid
3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-oneGlucuronic acid (3 isomers)
16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dioneGlucuronic acid, Sulfuric acid
16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dioneGlucuronic acid, Sulfuric acid
16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-oneGlucuronic acid
18-hydroxy-1-methyl-5α-androst-1-ene-3,17-dioneGlucuronic acid

Glucuronidation and Sulfation Conjugation Pathways

Glucuronidation and sulfation are significant phase II metabolic pathways for this compound and its metabolites in humans. nih.govepa.govfu-berlin.denih.gov Most of the detected urinary metabolites of this compound acetate were isolated from the glucuronic acid fraction. nih.govepa.gov Some metabolites, specifically isomeric metabolites with a hydroxyl group at the C16 position (16α and 16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione), were also detected in the sulfate (B86663) fraction. nih.govepa.gov Glucuronides are generally considered end products for elimination, while sulfates may potentially contribute to the pool of precursor or bioactive steroids. nih.gov

Oxidative and Reductive Biotransformation Processes

The biotransformation of this compound involves both oxidative and reductive processes. nih.govresearchgate.netdshs-koeln.de These reactions lead to the formation of various metabolites. Oxidation primarily occurs at the 17β-hydroxyl group. nih.govresearchgate.net Reduction affects the A-ring, specifically the Δ-1 double bond and the 3-keto function. nih.govresearchgate.net Hydroxylation, including at the C16 and C18 positions, is another important oxidative pathway. nih.govepa.govresearchgate.netnih.gov The presence of a methyl group at the C1 or C2 position in steroids like this compound appears to favor interaction with hepatic 18-hydroxylases. nih.gov

Comparative Metabolic Studies Across Species

Metabolic studies of this compound and its derivatives have also been conducted in animal models and using in vitro systems to complement human data and aid in the identification of potential markers for misuse. researchgate.netnih.govdshs-koeln.deresearchgate.netwada-ama.orgnih.gov Ethical considerations often limit in vivo human studies with non-pharmaceutical grade substances. nih.govdshs-koeln.deresearchgate.netwada-ama.org

Animal Model Investigations (e.g., Equine, Rodent Models)

Studies in horses have investigated the metabolism of methylthis compound (B1215765) (a derivative of this compound). researchgate.netnih.gov In an in vivo experiment with thoroughbred geldings, methylthis compound and 14 metabolites were detected in urine after administration. researchgate.netnih.gov Hydroxylation was observed as a biotransformation in equine liver. researchgate.netnih.gov Some metabolites in horses showed longer detection times in urine and plasma compared to the parent compound. researchgate.netnih.gov

The uPA+/+-SCID chimeric mouse model, which has humanized liver, has also been used to study the metabolism of methylthis compound. nih.govdshs-koeln.deresearchgate.net In chimeric mouse urine, di-hydroxylated methylthis compound derivatives were identified. nih.govdshs-koeln.deresearchgate.net

In Vitro Metabolic Profiling Using Human Liver Microsomes

Human liver microsomes (HLM) are a valuable in vitro tool for studying drug metabolism, including that of steroids, as they contain key enzymes like cytochrome P450 (CYP) and UDP-glucuronosyl transferases (UGT). nih.govdshs-koeln.deresearchgate.netwada-ama.orgdls.comacs.orgugent.be Incubations of methylthis compound with human liver microsomes and S9 fractions have produced several metabolites. wada-ama.orgwada-ama.org Studies using HLM have identified mono-hydroxylated derivatives of methylthis compound. nih.govdshs-koeln.deresearchgate.net These in vitro models help in producing and identifying metabolites that are expected to be present in human urine. wada-ama.orgwada-ama.org

Chimeric Mouse Model Applications in Metabolism Research

Ethical considerations often limit the use of human volunteers for metabolism and excretion studies of synthetic steroids. dshs-koeln.deresearchgate.net Alternative models, such as the uPA+/+-SCID chimeric mouse model transplanted with human hepatocytes, have been developed and validated to study human steroid metabolism in vivo. dshs-koeln.deresearchgate.netnih.gov These models are valuable tools for identifying metabolites of new or designer steroids for anti-doping purposes. dshs-koeln.deresearchgate.netnih.gov

Studies using chimeric mouse models have contributed to understanding the metabolism of steroids structurally related to this compound, such as methylthis compound and methasterone. dshs-koeln.deresearchgate.netnih.govugent.be For instance, the chimeric mouse model has been used to elucidate the phase I metabolism of methylthis compound, identifying di-hydroxylated metabolites in mouse urine. dshs-koeln.denih.gov While research directly applying this model specifically to this compound's metabolism is less documented in the provided results compared to its methylated derivative, the model's successful use with related steroids highlights its potential for detailed metabolic investigations of this compound. researchgate.netnih.gov The model allows for the identification of metabolites that are relevant to human biotransformation, aiding in the development of detection methods. researchgate.netnih.gov

Long-Term Metabolite Excretion Profiles

The detection window for anabolic steroids in doping control is significantly influenced by the excretion profiles of their metabolites. wikipedia.org While the parent compound may be rapidly cleared, certain metabolites can be detectable for extended periods. wikipedia.org For this compound acetate, the parent compound was detected in urine for over 120 hours. nih.gov

Research on related steroids, such as methylthis compound, provides insight into the potential for long-term metabolites. Studies on methylthis compound in humans have detected metabolites, predominantly glucuronic acid conjugates, for up to 29 days after administration. nih.govresearchgate.net Specifically, two diol metabolites of methylthis compound (2α,17α‐dimethyl‐5α‐androst‐1‐ene‐3β,17β‐diol and 2α,17α‐dimethyl‐5α‐androst‐1‐ene‐3α,17β‐diol) were detectable for this extended period. researchgate.net

While specific long-term excretion profiles for this compound itself beyond the initial 120 hours for the parent compound are not detailed in the provided snippets, the extensive metabolism and conjugation observed for this compound nih.gov and the long detection windows for metabolites of structurally similar compounds like methylthis compound nih.govresearchgate.net suggest that this compound likely also produces metabolites detectable for a significant duration, longer than the parent compound. The identification of 18-hydroxylated metabolites of this compound also contributes to the understanding of its metabolic profile and potential detection markers. nih.gov

Impact of Structural Modifications on Metabolic Fate

Structural modifications to the steroid skeleton significantly influence the metabolic fate and pharmacokinetic properties of anabolic-androgenic steroids. wikipedia.orgnih.gov These modifications are often introduced to alter activity, improve oral bioavailability, or evade detection. wikipedia.orgwada-ama.org

Comparing this compound to structurally related steroids illustrates this impact:

Methylation: Methylthis compound, a 17α-methylated derivative of this compound, exhibits different metabolic characteristics. researchgate.net The 17α-methyl group generally increases oral activity by reducing first-pass metabolism in the liver, but it can also increase hepatotoxicity. wikipedia.orgmdpi.com While this compound is detected for around 120 hours, methylthis compound's unconjugated form is detectable for a shorter period (around 45 hours), but its hydroxylated and glucuronidated metabolites have much longer detection times (up to 29 days). nih.govresearchgate.netresearchgate.netnih.gov The metabolic pathways also differ, with methylthis compound undergoing extensive hydroxylation, leading to a large number of metabolites. nih.govresearchgate.netresearchgate.net

Position of Methyl Group: The position of the methyl group can influence specific biotransformation routes. The comparison of this compound (2-methyl) and methenolone (B1676379) (1-methyl) shows similar major biotransformation pathways, but the 2-methyl group in this compound prevents the formation of 2-methylene metabolites observed with methenolone. nih.gov

Esterification: this compound acetate, an ester of this compound, undergoes enzymatic cleavage of the acetate group. nih.gov Esterification generally leads to a delayed elimination compared to the parent compound. nih.gov

These examples highlight how relatively minor structural changes, such as the addition of a methyl group or esterification, can lead to significant differences in how the body metabolizes and eliminates these compounds, impacting their activity, duration in the body, and the nature of their detectable metabolites. wikipedia.orgnih.govmdpi.com

Advanced Analytical Methodologies for Stenbolone Detection and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and widely utilized technique for the detection of anabolic steroids, including stenbolone and its derivatives. This method offers high sensitivity and specificity, making it a cornerstone in anti-doping and forensic laboratories. The process typically involves the extraction of the analyte from a biological matrix, derivatization to increase volatility and thermal stability, followed by chromatographic separation and mass spectrometric detection. washington.eduwada-ama.org

For the analysis of this compound, derivatization is a critical step. Trimethylsilyl (TMS) derivatives are commonly prepared to improve the gas chromatographic behavior of the steroid. Following derivatization, the sample is introduced into the GC system, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

In a study on the related compound methylthis compound (B1215765), researchers identified its urinary metabolites after a single oral dose. Urine samples underwent enzymatic hydrolysis, liquid-liquid extraction, and derivatization to form trimethylsilyl derivatives before analysis by GC-MS/MS. nih.gov The mass spectrometric data revealed characteristic fragmentation patterns, allowing for the proposal of plausible metabolites. nih.gov For instance, 16-hydroxylated steroid O-TMS derivatives present diagnostic ions such as m/z 231 and m/z 218. nih.gov

Table 1: GC-MS/MS Parameters for this compound Metabolite Detection

Parameter Description
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Ionization Mode Electron Impact (EI)
Key Diagnostic Ions m/z 218, m/z 231 for 16-hydroxylated metabolites (as TMS derivatives) nih.gov
Detection Window Unchanged methylthis compound detectable for up to 45 hours; metabolites detectable for over a week nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Techniques

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a vital tool for the analysis of anabolic steroids and their metabolites. researchgate.net This technique is particularly advantageous for compounds that are not easily volatilized or are thermally labile, which can be a challenge for GC-MS. frontiersin.orgnih.gov LC-HRMS provides excellent sensitivity and selectivity, coupled with the ability to provide accurate mass measurements, which aids in the confident identification of compounds. nih.gov

In the context of this compound metabolite profiling, LC-HRMS allows for the detection of a wide range of metabolites, including conjugated forms (glucuronides and sulfates), without the need for derivatization. researchgate.netnih.gov The high resolving power of the mass spectrometer enables the differentiation of isobaric interferences from the analytes of interest, which is a significant advantage in complex biological matrices. researchgate.net

A study on methylthis compound utilized deuterated analogs in combination with LC-HRMS to trace and identify metabolites in urine samples collected over 29 days. dshs-koeln.de This approach led to the detection of up to 40 different deuterated methylthis compound metabolites, predominantly as glucuronic acid conjugates. dshs-koeln.de The high accuracy of the mass measurements was crucial in elucidating the structures of these novel long-term metabolites. dshs-koeln.de

Table 2: LC-HRMS in this compound Metabolite Profiling

Feature Advantage in this compound Analysis
High Resolution Provides accurate mass measurements for confident metabolite identification dshs-koeln.de
Sensitivity Enables the detection of low-level metabolites, extending the detection window dshs-koeln.de
Versatility Capable of analyzing both free and conjugated metabolites directly nih.gov
No Derivatization Simplifies sample preparation and avoids potential artifacts frontiersin.orgnih.gov

Hydrogen Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to determine the origin of a substance, distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources. thermofisher.com This is particularly important in anti-doping analysis for substances like testosterone (B1683101) and its metabolites, which are naturally present in the body. thermofisher.com The principle of IRMS is based on measuring the ratio of stable isotopes of elements such as carbon (¹³C/¹²C) or hydrogen (²H/¹H). frontiersin.orgthermofisher.com

Synthetic steroids, including this compound, are typically manufactured from plant-based precursors and have a different isotopic signature compared to steroids produced endogenously in the human body. rsc.org By analyzing the isotopic ratio of a suspected exogenous steroid and its metabolites and comparing it to that of an endogenous reference compound, analysts can determine its origin. rsc.org

In a study investigating the metabolism of a related steroid, trenbolone, deuterium-labeled compounds were administered to a volunteer. The use of gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC-TC-IRMS) allowed for the selective detection of metabolites based on their increased deuterium content. frontiersin.org A significant increase in the ratio of m/z 3 to m/z 2 is indicative of a metabolite of the administered deuterated substance. frontiersin.org This methodology has been successfully applied to identify numerous metabolites and can be adapted for this compound. frontiersin.orgnih.gov

Immunoanalytical Approaches in Steroid Detection

Immunoanalytical methods are widely used as initial screening tools for the detection of various classes of drugs, including anabolic steroids. These techniques are based on the highly specific binding interaction between an antibody and an antigen (in this case, the steroid molecule). Immunoassays are generally rapid, cost-effective, and can be automated for high-throughput screening of a large number of samples.

Common immunoassay formats include enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and cloned enzyme donor immunoassay (CEDIA). While these methods are excellent for screening purposes, they are generally not considered confirmatory. Any presumptive positive result from an immunoassay must be confirmed by a more specific and sensitive technique such as GC-MS/MS or LC-HRMS.

For steroid detection, immunoassays can be designed to target a specific steroid or a group of structurally related compounds. The specificity of the antibody is a critical factor in the performance of the assay. Cross-reactivity with other endogenous or exogenous steroids can sometimes lead to false-positive results. Therefore, the development and validation of highly specific antibodies are crucial for reliable screening.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound and its metabolites in biological matrices such as urine and blood. biotage.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and convert it into a form suitable for the chosen analytical technique. rsc.org

Enzymatic Hydrolysis Procedures

Many steroid metabolites are excreted in urine as water-soluble conjugates, primarily as glucuronides and sulfates. mdpi.com To analyze the parent steroid or its free metabolites, these conjugates must first be cleaved through a process called hydrolysis. nih.gov Enzymatic hydrolysis is the most common method used for this purpose. nih.govnih.gov

The enzyme β-glucuronidase, often sourced from Helix pomatia or E. coli, is used to specifically cleave the glucuronic acid moiety from the steroid metabolite. endocrine-abstracts.orgsigmaaldrich.com The efficiency of the hydrolysis can be influenced by several factors, including the source and activity of the enzyme, pH, temperature, and incubation time. sigmaaldrich.com For sulfated conjugates, an arylsulfatase enzyme is required. nih.gov In many analytical procedures, a mixture of β-glucuronidase and arylsulfatase is used to ensure the cleavage of both types of conjugates. nih.gov

Solid-Phase Extraction and Liquid-Liquid Extraction Methodologies

Following hydrolysis, extraction techniques are employed to isolate and purify the analytes from the complex biological matrix. The two most common methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). rsc.orgfu-berlin.de

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of analytes. rsc.org It involves passing the liquid sample through a solid sorbent material packed in a cartridge or a well plate. tandfonline.com The analytes of interest are retained on the sorbent while interfering substances are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. rsc.org For anabolic steroids, reversed-phase sorbents such as C18 are commonly used. rsc.orgtandfonline.com

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. biotage.com The sample is mixed with an organic solvent, and the analytes partition into the solvent in which they are more soluble. arborassays.com The organic layer containing the analytes is then separated, and the solvent is evaporated to concentrate the analytes. arborassays.com LLE is a versatile technique, but it can be more labor-intensive and may lead to the formation of emulsions, which can complicate the separation process. norlab.fi

Table 3: Comparison of SPE and LLE for this compound Analysis

Feature Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample Partitioning between two immiscible liquid phases
Selectivity High, can be tailored by choosing specific sorbents rsc.org Moderate, depends on solvent polarity
Automation Easily automated for high throughput nih.gov More challenging to automate
Solvent Consumption Generally lower Can be high
Emulsion Formation No risk of emulsion formation norlab.fi Can be a problem
Recovery Typically high and reproducible nih.gov Can be variable

Challenges in the Analytical Detection of Designer Steroids

The detection of designer steroids, including this compound and its analogues like methylthis compound, presents significant and evolving challenges for analytical laboratories. These compounds are specifically engineered to evade detection by standard doping control tests, leading to a constant need for methodological advancements. nih.gov

One of the foremost challenges is the extensive metabolism that these steroids undergo. The parent compound is often detectable for only a very short period. For example, unchanged methylthis compound was only found for up to 45 hours post-administration in one study. nih.gov The majority of the compound is converted into a multitude of phase I and phase II metabolites. nih.gov Research has identified numerous metabolic transformations for this compound, including oxidation, reduction of the A-ring, and hydroxylation at various positions. researchgate.netnih.gov Studies on methylthis compound have revealed up to 40 different metabolites, primarily excreted as glucuronic acid conjugates. researchgate.net Identifying the most suitable long-term metabolites is crucial for extending the window of detection but requires complex and comprehensive metabolic studies.

Another significant hurdle is the low concentration of these metabolites in biological matrices such as urine. researchgate.net The minimum required performance limits (MRPL) set by anti-doping authorities demand highly sensitive analytical methods capable of detecting substances at the nanogram per milliliter (ng/mL) level.

The "designer" nature of these steroids means there is often a lack of certified reference materials . nih.gov When a new, uncharacterized steroid appears, laboratories cannot simply match it to a known standard. Analysts must propose potential structures based on mass spectrometric fragmentation data and an understanding of steroid metabolism, a process that is both complex and time-consuming. nih.gov

Furthermore, the analytical process itself introduces potential complications. Incomplete derivatization before GC-MS analysis can lead to the failure to detect a target analyte. dshs-koeln.de Some steroid structures are known to be difficult to derivatize completely, which can compromise the reliability of the test. frontiersin.org For LC-MS based methods, matrix effects from other components in a biological sample can suppress or enhance the ionization of the target analyte, affecting the accuracy and sensitivity of the measurement.

Finally, the structural similarity between different designer steroids, and between designer and endogenous steroids, complicates their unambiguous identification. Many metabolites exist as isomers (e.g., 16α- and 16β-hydroxy metabolites), which have the same mass and can be difficult to separate chromatographically, requiring advanced analytical techniques like ion mobility-mass spectrometry to differentiate. nih.govcleancompetition.org

Table 2: Key Challenges in the Detection of this compound and Other Designer Steroids
ChallengeDescriptionExample related to this compound
Extensive MetabolismThe parent drug is rapidly converted into numerous metabolites, making the parent compound a poor long-term marker.Methylthis compound can produce up to 40 metabolites; its parent form is detectable for less than two days, while metabolites are found for over a week. researchgate.netnih.gov
Low ConcentrationsMetabolites are often present at trace levels (ng/mL) in urine and plasma, requiring highly sensitive instrumentation.The maximum concentration of methylthis compound detected in plasma was only 0.4–0.7 ng/mL. researchgate.net
Lack of Reference MaterialsAs new "designer" compounds are synthesized, no certified standards exist for the parent drug or its metabolites for comparison.Initial identification of novel methylthis compound metabolites was based on proposed structures from mass spectrometric data, not comparison to a known standard. nih.gov
Analytical ComplicationsIssues such as incomplete chemical derivatization or matrix effects in the mass spectrometer can lead to false negatives.GC-MS methods rely on complete silylation, and artifacts from this process can complicate detection. frontiersin.org
Structural Similarity & IsomersDesigner steroids and their metabolites are often isomers or structurally similar to endogenous steroids, making differentiation difficult.This compound acetate (B1210297) metabolism produces multiple isomers, such as 16α- and 16β-hydroxy metabolites, which are challenging to separate and identify. nih.gov

Toxicological and Adverse Biological Effects of Stenbolone

Hepatic System Impairments and Mechanisms of Hepatotoxicity

Hepatotoxicity is a significant concern with the use of anabolic-androgenic steroids, particularly the oral forms europeanreview.orgresearchgate.net. Stenbolone, being a synthetic AAS and described as a 17α-alkylated androgen with high potential for hepatotoxicity, falls into this category europeanreview.org. Liver injury associated with AAS can range in severity from transient enzyme elevations to more severe conditions like prolonged cholestasis, peliosis hepatis, and hepatic tumors researchgate.neteuropeanreview.orgnih.govutppublishing.com.

Cholestasis and Peliosis Hepatis Induction

Cholestasis, a condition where bile flow from the liver is reduced or blocked, is a reported hepatic complication associated with AAS abuse, including methylthis compound (B1215765) (a related compound) researchgate.neteuropeanreview.orgnih.govmedwinpublishers.com. This can lead to symptoms such as jaundice, pruritus, and elevated bilirubin (B190676) levels nih.govutppublishing.comresearchgate.net. While often described as benign, fatal cases of AAS-induced cholestasis have been reported medwinpublishers.com. The mechanism is thought to involve changes in hepatocyte biliary secretion and potential impairment of canalicular bile salt export pumps medwinpublishers.com. In some cases, drug-induced cholestasis can be prolonged and mimic advanced liver disease researchgate.net.

Peliosis hepatis, a rare vascular condition characterized by blood-filled enlarged sinusoids and cysts in the liver, has also been linked to prolonged use of oral anabolic steroids researchgate.neteuropeanreview.orgnih.gov. These lesions can be asymptomatic, but in severe cases, they can lead to internal hemorrhage or hepatic failure europeanreview.org. Peliosis hepatis associated with anabolic steroids may not always fully revert upon discontinuation of the drugs europeanreview.org.

Structural-Activity Relationships in Liver Toxicity

The hepatotoxicity of AAS, particularly the 17α-alkylated compounds, is a notable structural-activity relationship researchgate.netresearchgate.net. The presence of an alkyl group at the C17α position retards hepatic metabolism, making these compounds orally bioavailable but also contributing to their potential for liver damage researchgate.netwikipedia.org. Studies have indicated a trend toward a structural-activity relationship in AAS-induced toxicity in primary cultures of rat hepatocytes, where 17α-alkylated steroids showed direct toxicity compared to non-alkylated steroids researchgate.net. While the exact mechanism of hepatotoxicity induced by 17α-alkylated AAS is not fully understood, oxidative stress has been repeatedly associated with it researchgate.netmedwinpublishers.com. Some research suggests that these substances could inhibit biliary transporter proteins, similar to certain types of benign intrahepatic cholestasis europeanreview.orgnih.gov.

Cardiovascular System Alterations

Anabolic-androgenic steroid use is associated with deleterious alterations in cardiovascular risk factors and can lead to various cardiovascular complications researchgate.netwikipedia.orgoup.comnih.gov.

Myocardial Hypertrophy and Structural Remodeling

Anabolic steroid use can lead to alterations in the structure of the heart, including enlargement and thickening of the left ventricle (left ventricular hypertrophy) wikipedia.orgescholarship.org. This structural remodeling can impair the heart's contraction and relaxation, potentially reducing the volume of blood ejected wikipedia.org. While myocardial hypertrophy can also be seen in non-drug-using athletes, steroid use may accelerate this process wikipedia.org. Animal studies have also observed hazardous effects of these drugs on heart structure and function researchgate.net.

Atherogenic and Thrombogenic Mechanisms

Anabolic steroid abuse can contribute to accelerated atherogenesis (the formation of plaque in arteries) and thrombosis (blood clot formation) wikipedia.orgoup.comgoogle.comumk.pl. These procoagulant effects may contribute to adverse cardiovascular outcomes such as myocardial infarction and stroke oup.comumk.plnih.gov. Long-term AAS use has been associated with accelerated atherosclerotic disease in the coronary arteries unmc.edu.

Dyslipidemia and Lipoprotein Profile Disturbances

AAS use commonly causes harmful changes in cholesterol levels, leading to dyslipidemia researchgate.netpatsnap.comresearchgate.netwikipedia.orgescholarship.orgoup.com. This typically involves an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol researchgate.netpatsnap.comresearchgate.netwikipedia.orgescholarship.org. These disturbances in lipoprotein profiles are a well-characterized adverse effect and a risk factor for atherosclerotic cardiovascular disease, contributing to increased morbidity and mortality in AAS-using populations escholarship.orgoup.com. The mechanism for AAS-associated dyslipidemia may involve the induction of hepatic triglyceride lipase, which increases the catabolism of very low-density lipoprotein (VLDL) into LDL, resulting in elevated circulating LDL oup.com.

Here is a table summarizing some reported toxicological effects associated with anabolic-androgenic steroids, including those relevant to this compound and related compounds:

SystemEffectSpecific Manifestations Reported with AAS (including related compounds)
HepaticHepatotoxicityElevated liver enzymes, Cholestasis, Cholestatic jaundice, Peliosis hepatis, Hepatic adenomas, Hepatocellular carcinoma, Liver failure
CardiovascularStructural AlterationsMyocardial hypertrophy, Left ventricular hypertrophy, Cardiomyopathy
CardiovascularAtherogenic/Thrombogenic EffectsAtherosclerosis, Thrombosis, Myocardial infarction, Stroke, Pulmonary embolism
CardiovascularDyslipidemiaIncreased LDL cholesterol, Decreased HDL cholesterol, Reduced Apo-A1 levels

Renal and Urogenital System Pathologies

Anabolic-androgenic steroid use, including that of 17-alpha-alkylated AAS like methylthis compound (a derivative of this compound), has been linked to various renal pathologies. These can range from functional changes to significant structural damage. semanticscholar.org

Glomerular and Interstitial Damage

Studies on AAS users have revealed instances of glomerular and interstitial damage in the kidneys. One significant finding in bodybuilders using AAS is the development of focal segmental glomerulosclerosis (FSGS), a type of scarring in the kidneys. This condition is thought to occur partly because the kidneys are overworked due to extreme increases in muscle mass, leading to increased filtration load. columbia.edusciencedaily.com Additionally, AAS may exert direct toxic effects on the glomeruli, as these cells possess receptors for these compounds. columbia.edu

Animal studies have also provided evidence of AAS leading to alterations in renal structure and function. medwinpublishers.com Proposed mechanisms for AAS-associated renal damage include the stimulation of the renin-angiotensin-aldosterone system, enhanced production of endothelin, increased production of reactive oxygen species, and the overexpression of pro-fibrotic and pro-apoptotic mediators like TGF-β1, as well as inflammatory cytokines such as TNF-α. nih.gov

A study involving renal biopsies of AAS users with proteinuria and renal failure found that nine out of ten patients were diagnosed with FSGS. sciencedaily.com This suggests a strong association between AAS use and this specific type of kidney damage.

Renal Pathologies Associated with AAS UseDescriptionProposed Mechanisms
Focal Segmental Glomerulosclerosis (FSGS)Scarring within the kidney's filtering units (glomeruli).Increased filtration load due to muscle mass increase, direct glomerular toxicity, stimulation of vasoactive systems, inflammatory cytokines. columbia.edusciencedaily.comnih.gov
Acute Kidney Injury (AKI)Sudden loss of kidney function.Complication of rhabdomyolysis or liver damage (bile acid nephropathy), direct renal toxicity. medwinpublishers.comnih.gov
Chronic Kidney Disease (CKD)Progressive loss of kidney function over time.Long-term consequences of glomerular and interstitial damage. revistanefrologia.com
Tubular AtrophyWasting away of the kidney tubules.Direct toxic effects of AAS. nih.gov
Interstitial FibrosisScarring of the tissue between the kidney tubules.Overexpression of pro-fibrotic mediators, inflammatory responses. nih.gov

Nephrocalcinosis and Bile Acid Nephropathy Considerations

Nephrocalcinosis, the deposition of calcium salts in the kidney parenchyma, has been associated with the use of anabolic steroids. researchgate.netmdpi.com This condition can be linked to hypercalcemia, which may be induced by certain factors related to AAS use or concomitant substance use. revistanefrologia.commdpi.com The underlying mechanisms of nephrocalcinosis typically involve increased urinary excretion of calcium, phosphate, and/or oxalate, or conditions leading to hypercalcemia. medscape.comwikipedia.org

Bile acid nephropathy is a form of acute kidney injury that occurs in patients with severe hyperbilirubinemia, often secondary to liver dysfunction. semanticscholar.orgwustl.edu Given that some 17-alpha-alkylated AAS, including methylthis compound, can cause cholestasis (impaired bile flow), there is a potential link between the use of these compounds and the development of bile acid nephropathy. semanticscholar.orgmdpi.comwustl.edu Cholestasis induced by AAS can lead to elevated plasma concentrations of bile salts and bilirubin, which have been shown to cause nephrotoxicity, primarily affecting the renal tubules through the deposition of bile casts. semanticscholar.orgwustl.edu

Neuroendocrine and Central Nervous System Manifestations

Anabolic-androgenic steroids can significantly impact the neuroendocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis, and lead to various central nervous system manifestations, including behavioral and mood alterations and potential changes in neuronal structure.

Hypothalamic-Pituitary-Gonadal Axis Dysregulation

High doses of AAS suppress the HPG axis due to negative feedback mechanisms. gpnotebook.com This suppression can lead to decreased endogenous testosterone (B1683101) production and may result in hypogonadism, which can persist for weeks or months after discontinuation of AAS, and in some cases, for over a year. gpnotebook.comnetce.com The disruption of the HPG axis by AAS abuse affects the normal production of endocrine hormones, leading to both reversible and irreversible changes. netce.com

Behavioral and Mood Alterations

AAS use is associated with a range of neuropsychiatric effects, including mood swings, irritability, aggression, and anxiety. wikipedia.orgnih.govccjm.orgrobertalexandercenter.comnih.govdiva-portal.org These behavioral changes can manifest as hypomanic or manic symptoms, sometimes accompanied by aggression and violence. wikipedia.orgmdpi.com While the exact mechanisms are not fully understood, studies suggest that AAS can influence neurocircuits, potentially amplifying limbic activation and reducing cortical control. scielo.br

Mood disturbances, such as depression and mania, are likely dose and drug-dependent. wikipedia.orgccjm.orgresearchgate.net Some individuals may experience significant mood changes, although studies with supraphysiological doses have shown varied effects among users. ccjm.org Increased anxiety and feelings of unrest have also been reported by long-term users. robertalexandercenter.com

Neuronal Density and Connectivity Impact

Research, primarily in animal models using other AAS like stanozolol (B1681124) and testosterone cypionate, suggests that supraphysiological doses of steroids can cause damage to nervous tissue and lead to a decrease in neuronal density in certain brain regions, including cortical areas and the hippocampus. nih.govscielo.brscielo.brnih.gov Studies have shown a significant decrease in neuronal density in the limbic area and hippocampus in mice treated with anabolic steroids. scielo.brscielo.br

Table: Changes in Neuronal Density in Male Mice Treated with Anabolic Steroids

Brain RegionControl Group (Neurons)Anabolic Steroid Group (Neurons)Percentage DecreaseStatistical Significance (p-value)
Limbic Area~100%~84%~16%< 0.05 scielo.brscielo.br
Hippocampus CA1~100%~76%~24%< 0.05 scielo.brscielo.br
Hippocampus CA2Not specifiedDecrease observedNot specifiedNot specified scielo.br
Hippocampus CA3Not specifiedDecrease observedNot specifiedNot specified scielo.br

Furthermore, prolonged AAS consumption has been associated with structural brain changes, including thinner cortex and reduced cortical volume, as well as an enlarged amygdala. mdpi.com Functional brain connectivity studies have indicated lower connectivity between the amygdala and various brain regions, including frontal, striatal, limbic, hippocampal, and visual cortical areas, in individuals with prolonged AAS use. mdpi.comresearchgate.netnih.gov These alterations in neuronal density and connectivity may contribute to the observed behavioral and cognitive effects of AAS abuse. scielo.brscielo.brmdpi.comnih.gov

Oxidative Stress and Apoptosis as Underlying Mechanisms of Damage

Anabolic-androgenic steroids, in general, have been implicated in inducing oxidative stress and apoptosis in various tissues. nih.govlgcstandards.comresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. lgcstandards.com Excessive ROS can lead to damage to cellular components, including lipids, proteins, and DNA, subsequently triggering apoptotic pathways. researchgate.netmdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial process for normal tissue function, but its dysregulation can contribute to pathology. nih.gov

Reproductive System Dysregulation and Fertility Impact

The use of anabolic-androgenic steroids is well-documented to cause significant dysregulation of the male reproductive system, leading to impaired fertility. This is primarily mediated through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. fisiologiadelejercicio.comnih.gov Exogenous AAS, mimicking the effects of testosterone, inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. fisiologiadelejercicio.comviamedica.pl This suppression results in decreased endogenous testosterone production and impaired spermatogenesis. fisiologiadelejercicio.comnih.gov

Spermatogenesis, the process of sperm production in the testes, is highly dependent on adequate levels of intratesticular testosterone, which is stimulated by LH, and the supportive function of Sertoli cells, which are stimulated by FSH. viamedica.pl AAS-induced suppression of LH and FSH leads to a significant reduction in intratesticular testosterone levels, disrupting the complex process of germ cell development and maturation. fisiologiadelejercicio.comnih.gov

Studies on AAS users have consistently shown impaired sperm characteristics, including reduced total sperm number, concentration, motility, and normal morphology. fisiologiadelejercicio.comnih.gov In severe cases, AAS use can lead to oligospermia (low sperm count) or azoospermia (absence of sperm in the ejaculate). fisiologiadelejercicio.comnih.gov While sperm quality may recover in many individuals after discontinuing AAS use, this recovery can take several months to years. nih.gov

The suppression of the HPG axis by AAS results in a state of hypogonadotropic hypogonadism, characterized by low levels of circulating gonadotropins (LH and FSH) and endogenous testosterone. fisiologiadelejercicio.comnih.gov This hormonal imbalance directly impacts the gonads (testes).

Morphological changes in the testes are a common consequence of AAS use. Testicular atrophy, or shrinking of the testicles, is a well-documented effect resulting from the cessation of spermatogenesis and decreased Leydig cell function due to suppressed gonadotropin stimulation. fisiologiadelejercicio.comnih.govresearchgate.netmdpi.com Studies have also reported structural changes to the testes, including morphological alterations in Leydig cells and a decrease in their number, as well as anomalies in the meiotic process and potential genetic damage to germ cells. researchgate.net

While specific data on this compound's direct impact on these hormonal and morphological changes is limited, the general mechanisms of HPG axis suppression and subsequent gonadal effects are characteristic of AAS as a class.

Table 1: General Effects of AAS on Male Reproductive System

ParameterObserved Effect of AAS Use
Gonadotropins (LH, FSH)Decreased levels
Endogenous TestosteroneDecreased levels
SpermatogenesisImpaired, leading to reduced count, motility, morphology
Testicular VolumeDecreased (atrophy)
Leydig CellsMorphological changes, decreased number (reported in some studies) researchgate.net

Note: This table summarizes general findings regarding AAS and the male reproductive system. Specific effects and their severity can vary depending on the specific AAS compound, dosage, duration of use, and individual factors.

Musculoskeletal System Complications Beyond Anabolism

While AAS are known for their anabolic effects on muscle growth, their impact on the musculoskeletal system can extend beyond this, potentially leading to complications. One notable complication associated with androgen abuse is tendon rupture. amazonaws.comnih.gov Although AAS can increase muscle strength, the connective tissues like tendons may not adapt at the same rate, leading to an imbalance in strength between muscle and tendon. This disparity in strength is hypothesized to increase the risk of tendon injuries, particularly during intense physical activity. physio-pedia.com

Research on retired professional football players who reported AAS use indicated a significant association with certain musculoskeletal injuries, particularly ligamentous and joint-related injuries, although no association with muscle/tendon injuries was found in that specific study. nih.gov However, other sources directly link androgen abuse to tendon ruptures, including biceps and quadriceps tendons. physio-pedia.comdovepress.com

The precise mechanisms by which AAS may contribute to tendon pathology beyond simply increasing muscle strength are not fully understood. One hypothesis suggests that AAS use combined with intense exercise may cause structural damage to tendons. physio-pedia.com

It is important to distinguish these potential complications from the intended anabolic effects of this compound. While the anabolic properties promote muscle growth, the disproportionate effects on connective tissues may predispose individuals to injury.

Table 2: Potential Musculoskeletal Complications Associated with Androgen Abuse (Beyond Anabolism)

ComplicationDescription
Tendon RuptureIncreased risk, potentially due to strength imbalance between muscle and tendon. amazonaws.comnih.govphysio-pedia.comdovepress.com
Joint InjuriesAssociation reported in some studies, particularly ligamentous/joint-related. nih.gov

Note: This table summarizes potential musculoskeletal complications linked to androgen abuse in general. Specific research on this compound's direct impact on these complications is limited.

Preclinical and in Vitro Research Models for Toxicity and Mechanism Studies

Application of Human Liver Microsomes for In Vitro Toxicity Assessment

Human liver microsomes (HLMs) are a widely used in vitro tool for studying drug metabolism, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes. These studies are vital for identifying potential metabolites, which can be crucial for understanding a compound's clearance and the formation of potentially toxic intermediates.

While extensive research specifically detailing Stenbolone's metabolism using human liver microsomes was not prominently found in the consulted literature, studies on related anabolic steroids, such as methylthis compound (B1215765), frequently utilize HLMs to identify metabolic pathways wikidata.orgiiab.mewikipedia.orgwikidata.org. For methylthis compound, studies have shown metabolic reactions including hydroxylation and reduction occurring in human liver microsomes. The application of HLMs to this compound would similarly aim to elucidate its primary metabolic transformations mediated by hepatic enzymes.

Cell Culture Models for Investigating Cellular Responses (e.g., Hepatocytes, Myocytes)

Cell culture models, including primary human hepatocytes and various cell lines, are valuable for investigating the direct cellular effects and metabolic processing of compounds. Hepatocytes, the main functional cells of the liver, are particularly relevant for studying hepatic metabolism and potential hepatotoxicity. Myocytes, or muscle cells, can be used to explore the anabolic effects and cellular signaling pathways activated by anabolic steroids.

Research on related steroids, such as methylthis compound, has employed human hepatocytes to identify key metabolites wikidata.orgwikipedia.org. For this compound, hepatocyte cultures could be utilized to assess its metabolism in a cellular context and to investigate potential direct effects on liver cells. While the consulted literature did not provide specific detailed findings on this compound's effects on myocyte cultures, such models are generally used in AAS research to study androgen receptor binding and downstream anabolic signaling pathways. The use of different cell culture formats, such as 2D monolayers and 3D spheroids, can influence cellular function and sensitivity in toxicity assays.

Animal Models in Pharmacological and Toxicological Research

Animal models play a significant role in preclinical research to evaluate the systemic effects, pharmacokinetics, and toxicity of compounds in a complex biological system.

Rodent Models for Systemic Effects

Rodent models, such as rats and mice, are commonly used in pharmacological and toxicological research due to their genetic tractability, relatively short life cycles, and ease of handling. These models can provide insights into the systemic distribution, metabolism, and excretion of anabolic steroids, as well as their effects on various organ systems.

While anabolic-androgenic steroids in general have been studied in rodent models to assess systemic effects, including impacts on muscle mass, behavior, and organ toxicity, specific detailed research findings on the systemic effects of this compound exclusively in rodent models were not extensively available in the provided search results. Rodent models are broadly used to determine safe doses for efficacy studies and to monitor biomarkers in chronic toxicity studies.

Chimeric Mouse Models with Humanized Organs

Chimeric mouse models, particularly those with humanized livers, represent advanced in vivo systems that can better mimic human-specific drug metabolism and potential toxicity compared to conventional rodent models. These models are created by transplanting human hepatocytes into immunodeficient mice, resulting in a liver repopulated with human cells expressing human metabolic enzymes.

Chimeric mouse models with humanized livers have been utilized to study the in vivo metabolism of related designer steroids like methylthis compound, providing metabolic profiles that can be compared to human data wikidata.orgiiab.mewikidata.org. These models are considered valuable for predicting human-specific metabolism and for investigating the toxicity of compounds whose biotransformation pathways in conventional animal species differ significantly from humans. Although research using this specific model for this compound was not detailed in the consulted sources, its application to related steroids highlights its potential relevance for future this compound research to better understand its human metabolic fate in a living system.

Metabolism of this compound in Humans (Relevant to Toxicity Studies)

A study on the metabolism of this compound acetate (B1210297) in humans following oral administration identified nine metabolites in urine, primarily as glucuronic or sulfuric acid conjugates. This compound, the parent compound, was detected for over 120 hours. The metabolic transformations observed included oxidation of the 17β-hydroxyl group and/or reduction of the A-ring Δ1 and/or 3-keto functions, with or without hydroxylation at the C16 position. Comparison with methenolone (B1676379) acetate metabolism indicated similar biotransformation pathways for these Δ1-3-keto anabolic steroids. This human metabolism data provides essential information for understanding how this compound is processed in the body, which is foundational for assessing potential toxicity pathways and developing detection methods.

Stenbolone in Anti Doping Science and Forensic Analysis

Development of Markers for Misuse in Sports Drug Testing

The detection of anabolic-androgenic steroids like stenbolone in doping control samples typically relies on identifying the parent compound or its metabolites in biological matrices, primarily urine. Anabolic steroids are extensively metabolized in the body, making the identification of these metabolic products crucial for effective doping control nih.gov. Targeting urinary metabolites is often a superior strategy compared to detecting the intact compound due to longer detection windows researchgate.net.

Research into the metabolism of related designer steroids, such as methylthis compound (B1215765) (a 17α-alkylated version of this compound), provides insights into the types of metabolites that might be expected for this compound. Studies on methylthis compound have identified various metabolites, including hydroxylated and dihydroxylated forms, often excreted as glucuronide conjugates nih.govresearchgate.net. For methylthis compound, two metabolites, 2α,17α-dimethyl-5α-androst-1-ene-3β,17β-diol and 2α,17α-dimethyl-5α-androst-1-ene-3α,17β-diol, were identified as promising candidates for inclusion in routine sports drug testing methods due to their detectability over an extended period researchgate.netnih.gov. While specific research detailing this compound's unique metabolic markers in humans within readily available search results is limited, the general principles of AAS metabolism and metabolite detection are applicable. The characterization of metabolites, often through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for developing targeted analytical methods for doping control laboratories nih.govresearchgate.net.

The development of markers involves understanding the biotransformation pathways of the substance. In vitro models using human hepatocytes and liver fractions can be employed to produce and identify metabolites, which are then synthesized and characterized for use as reference materials in testing wada-ama.org.

Strategies for Extending Detection Windows in Doping Control

Extending the detection window for anabolic agents like this compound is a significant challenge in anti-doping. The detection window refers to the period after administration during which the substance or its metabolites can be detected in a biological sample. Strategies to prolong this window often focus on identifying long-term metabolites (LTMs) that persist in the body for longer periods than the parent compound or its primary metabolites researchgate.net.

Research on related steroids highlights the importance of investigating both glucuronidated and sulfated metabolites. While glucuronidated metabolites have been traditionally targeted, studies suggest that sulfated metabolites can offer extended detection times sci-hub.se. Techniques such as high-resolution mass spectrometry (HRMS) in combination with the inclusion of new metabolites have been shown to prolong detection windows for other anabolic steroids nih.gov.

Another strategy involves the long-term storage of urine and blood samples, allowing for retrospective testing as new detection methods and knowledge about long-term metabolites emerge researchgate.net. This approach has led to the uncovering of banned substances in samples collected years earlier, sometimes resulting in the reallocation of medals kcl.ac.uk.

Interactive Table 1: Potential Approaches for Extending Detection Windows

StrategyDescriptionApplication to this compound (Inferred)
Targeting Long-Term MetabolitesIdentifying metabolites that remain in the body for extended periods.Research needed to identify specific long-term metabolites of this compound.
Analysis of Sulfated ConjugatesFocusing on sulfated metabolites which may persist longer than glucuronides.Investigation required to characterize sulfated metabolites of this compound.
High-Resolution Mass SpectrometryUtilizing advanced MS techniques for improved sensitivity and metabolite identification.Applicable for sensitive and comprehensive detection of this compound and its metabolites.
Retrospective TestingRe-analyzing stored samples with newer methods and knowledge.Potential for detecting past this compound use as methods improve.

Integration of Multi-Omics Data in Anti-Doping Research

Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, are increasingly being explored in anti-doping research as potential platforms for the discovery of biomarkers for the indirect detection of doping nih.govresearchgate.netcapes.gov.br. These methods aim to identify the molecular signatures or biological responses associated with doping practices, offering an alternative or complementary approach to the direct detection of prohibited substances researchgate.net.

While direct detection methods target the prohibited substance or its metabolites, multi-omics can potentially reveal the physiological changes induced by substances like this compound, even if the substance itself is no longer detectable. Metabolomics, in particular, has emerged as a promising tool due to the widespread use of LC-MS in control laboratories researchgate.net.

Research in multi-omics for anti-doping has focused on identifying biomarkers for substances like human growth hormone (hGH) and recombinant erythropoietin (rhEpo) nih.govkarger.com. The inherent complexity and inter-individual variability of human transcriptomes, proteomes, and metabolomes have been major challenges in translating non-targeted omics projects into routine doping control applications nih.govcapes.gov.br. However, the potential exists for multi-omics to contribute to the detection of AAS misuse, possibly by identifying changes in gene expression or protein profiles related to muscle growth or androgen receptor activity, which could be relevant to this compound administration karger.com.

Interactive Table 2: Multi-Omics Approaches in Anti-Doping Research

Omics TypeDescriptionPotential Relevance to this compound Detection (Research Area)
TranscriptomicsStudy of RNA molecules and gene expression levels.Identifying changes in gene expression related to AAS effects.
ProteomicsStudy of the complete set of proteins.Identifying changes in protein profiles associated with AAS use.
MetabolomicsStudy of small molecules (metabolites) involved in metabolic processes.Identifying metabolic markers or shifts induced by this compound administration.

Ethical and Methodological Considerations in Doping Control Research

Research in doping control, including studies on substances like this compound, is subject to significant ethical and methodological considerations. The overarching goal of anti-doping efforts is to preserve the fairness and integrity of sports mdpi.com.

Methodological challenges in doping research include the need for reliable and valid instruments to measure changes related to doping behavior and the difficulty in obtaining administration data for prohibited substances in humans wada-ama.orgntnu.no. In vitro models, such as those using human hepatocytes, offer an alternative for studying metabolism when human administration studies are restricted wada-ama.org.

Ethical considerations are paramount. Research must align with evolving anti-doping regulations and policies, emphasizing collaboration between scientists, sporting authorities, and regulatory agencies mdpi.com. The principles of fair play and the "spirit of sport" underpin anti-doping endeavors mdpi.comntnu.no. Ethical decision-making programs are considered important for doping prevention ntnu.no.

Furthermore, the strict liability principle in anti-doping means athletes are responsible for any prohibited substances found in their samples, regardless of intent diva-portal.org. This highlights the importance of robust and accurate analytical methods and the need for research that not only aims to detect cheating but also to protect clean athletes from inadvertent doping, such as through contaminated supplements nih.gov. The ethical implications of extensive control systems and their impact on athletes are also areas of consideration diva-portal.org. Research in anti-doping is also guided by the requirement for WADA-accredited laboratories to invest in research activities to support doping control unimi.it.

Future Directions and Emerging Research Avenues

Elucidation of Novel and Undescribed Metabolic Pathways

Understanding the complete metabolic profile of stenbolone is crucial for various applications, including forensic science and doping control. While some metabolites of this compound acetate (B1210297) have been identified in human urine, resulting from modifications such as oxidation of the 17β-hydroxyl group, reduction of the A-ring double bond and/or 3-keto function, and hydroxylation at the C16 position, the potential for novel or undescribed metabolic pathways remains. nih.govresearchgate.net Studies have shown that related compounds like methylthis compound (B1215765) can yield a significant number of metabolites, predominantly as glucuronic acid conjugates. researchgate.net Further research is needed to fully characterize all possible metabolic transformations of this compound in humans and other relevant species. This includes identifying minor or long-lasting metabolites that could serve as valuable markers for exposure over extended periods. researchgate.net Comparative metabolic studies with structurally similar AAS could also provide insights into how subtle structural differences influence biotransformation routes. nih.gov

Table 1: Identified Urinary Metabolites of this compound Acetate in Humans

MetaboliteConjugation Type
This compoundGlucuronic acid
3α-hydroxy-2-methyl-5α-androst-1-en-17-oneGlucuronic acid
3α-hydroxy-2ξ-methyl-5α-androstan-17-oneGlucuronic acid
3ξ, 16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one (3 isomers)Glucuronic acid
16α-hydroxy-2-methyl-5α-androst-1-ene-3, 17-dioneGlucuronic acid, Sulfate (B86663)
16β-hydroxy-2-methyl-5α-androst-1-ene-3, 17-dioneGlucuronic acid, Sulfate
16ξ, 17β-dihydroxy-2-methyl-5α-androst-1-en-3-oneGlucuronic acid

Note: Based on a study of urinary metabolites after oral administration of this compound acetate. nih.govresearchgate.net

Long-Term Health Consequences of this compound Exposure

While the general health risks associated with long-term AAS use are documented, including cardiovascular, hepatic, and psychological effects, specific long-term consequences attributable solely to this compound exposure require further investigation. nih.govmdpi.comwikipedia.orgese-hormones.orgresearchgate.net Research into the chronic effects of AAS often groups various compounds, making it challenging to isolate the specific impact of individual steroids like this compound. Future studies should focus on longitudinal designs to track individuals with documented this compound exposure over many years to assess the incidence and severity of potential long-term health issues. ese-hormones.orgous-research.no This could involve examining cardiovascular health markers, liver function, endocrine system changes, and psychological well-being. mdpi.comresearchgate.netous-research.no

Table 2: General Long-Term Health Concerns Associated with AAS Use

Organ SystemPotential Consequences
CardiovascularMyocardial infarction, hypertrophic cardiomyopathy, hypertension, cardiac arrhythmias, congestive heart failure, stroke, impaired cardiac microcirculation. nih.govmdpi.comwikipedia.orgese-hormones.orgresearchgate.net
HepaticLiver damage, liver tumors, hepatic peliosis, cholestasis (particularly with 17α-alkylated AAS). mdpi.com
EndocrineHypogonadism, infertility, gynecomastia, testicular atrophy, menstrual irregularities, virilization. nih.govmdpi.comwikipedia.org
Psychiatric/NeurologicalMood disorders, aggression, irritability, anxiety, depression, psychosis, cognitive deficits, cortical thinning. mdpi.comwikipedia.orgresearchgate.netous-research.no
MusculoskeletalTendon ruptures. mdpi.com

Note: This table summarizes general findings on AAS; specific links to this compound require further research.

Development of Predictive Biomarkers for Adverse Effects

Table 3: Characteristics of Ideal Biomarkers for Doping Control and Health Monitoring

CharacteristicDescription
SensitiveDetectable at low concentrations, indicating exposure.
SpecificUniquely associated with the substance or its effects.
PredictiveCorrelates with future health outcomes or exposure duration. unil.ch
RobustStable in biological samples under various conditions. nih.govunil.ch
TranslatableApplicable across different study phases (pre-clinical to clinical). unil.ch
Non-invasiveMeasurable in easily obtainable samples (e.g., urine, blood, hair). nih.govunil.chmdpi.com

Note: Adapted from general biomarker research principles. unil.ch

Advanced In Silico Modeling for Structure-Activity Relationship Prediction

Computational approaches, such as in silico modeling, offer powerful tools for predicting the biological activity, metabolism, and potential toxicity of compounds based on their chemical structure. researchgate.netnih.gov For this compound, advanced in silico modeling can be used to better understand its interaction with the androgen receptor (AR) and predict the impact of structural modifications on binding affinity and downstream effects. nih.govresearchgate.net This can aid in predicting metabolic pathways and identifying potential novel metabolites. researchgate.net Furthermore, in silico models can help predict the potential for adverse effects by simulating interactions with various enzymes and receptors involved in toxicity pathways. nih.gov Future research should focus on developing and refining these models specifically for this compound and its metabolites to improve the accuracy of predictions regarding its pharmacological and toxicological profile.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting Stenbolone in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting this compound due to their high sensitivity and specificity. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate this compound from urine or plasma.
  • Instrument Parameters : For GC-MS, use a DB-5MS column with electron ionization (EI); for LC-MS/MS, employ a C18 column with electrospray ionization (ESI).
  • Validation : Ensure limits of detection (LOD ≤ 0.1 ng/mL) and quantification (LOQ ≤ 0.5 ng/mL), with recovery rates ≥85% .
  • Data Table :
TechniqueLOD (ng/mL)LOQ (ng/mL)Recovery (%)Key Ions (m/z)
GC-MS0.080.388446.3031
LC-MS/MS0.050.292208.1278

Q. What are the primary metabolic pathways of this compound in humans?

  • Methodological Answer : this compound undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A4/5), producing hydroxylated and glucuronidated metabolites. Key steps:

  • In Vitro Models : Use human liver microsomes (HLMs) to identify phase I metabolites.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylation at C2 and C17 positions.
  • Validation : Compare with synthetic standards and isotopic labeling to confirm structures .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s detection limits across studies?

  • Methodological Answer : Contradictions often arise from matrix effects (e.g., urine vs. plasma) or ionization suppression. Mitigation strategies:

  • Matrix-Matched Calibration : Use biological matrices from control subjects to calibrate instruments.
  • Ionization Optimization : Adjust LC mobile phase (e.g., 0.1% formic acid in acetonitrile) to enhance ionizability.
  • Cross-Validation : Compare results across multiple labs using blinded samples .

Q. What statistical approaches resolve variability in this compound pharmacokinetic data?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Key steps:

  • Data Normalization : Use creatinine-adjusted urinary concentrations.
  • Outlier Analysis : Apply Grubbs’ test to exclude anomalous data points.
  • Error Reporting : Calculate 95% confidence intervals for half-life (t₁/₂) and AUC (area under the curve) .

Q. How do researchers optimize specificity when distinguishing this compound from structural analogs?

  • Methodological Answer : Structural analogs (e.g., drostanolone) share similar fragmentation patterns. Solutions include:

  • MS/MS Transitions : Select unique precursor-to-product ion transitions (e.g., m/z 446 → 208 for this compound).
  • Chromatographic Separation : Optimize gradient elution (e.g., 5–95% acetonitrile in 10 minutes) to resolve co-eluting peaks.
  • Spectral Libraries : Cross-reference with databases like NIST or Wiley .

Q. What methodologies validate this compound’s stability in long-term storage conditions?

  • Methodological Answer : Stability studies require:

  • Accelerated Degradation Tests : Expose samples to 40°C/75% humidity for 4 weeks (ICH Q1A guidelines).
  • Freeze-Thaw Cycles : Assess degradation after 3–5 cycles.
  • Analytical Comparability : Use ANOVA to compare fresh vs. stored sample concentrations (p < 0.05 threshold) .

Key Considerations for Experimental Design

  • Ethical Compliance : Ensure IRB approval for human studies, with informed consent for biological sample collection .
  • Data Transparency : Report raw data in appendices, with processed data in main text (e.g., mean ± SD) .
  • Contradiction Analysis : Apply triangulation (e.g., combine HRMS, NMR, and immunoassay data) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.